molecular formula C18H15NO4 B8765839 Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate

Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate

Cat. No.: B8765839
M. Wt: 309.3 g/mol
InChI Key: QLDFENBFMXEOAZ-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate is an organic compound that belongs to the class of phthalimides It is characterized by the presence of a phthalimide group attached to a phenylpropionate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with a primary amine to form the phthalimide intermediate. This intermediate is then reacted with methyl 3-phenylpropionate under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production of methyl 3-phthalimido-3-phenylpropionate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent recovery and purification to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, bases like potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 3-phthalimido-3-phenylpropionate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-phenylpropionate
  • Phthalimide
  • Methyl 3-phthalimido-3-butylpropionate

Uniqueness

Methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate is unique due to the combination of the phthalimide and phenylpropionate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

methyl 3-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate

InChI

InChI=1S/C18H15NO4/c1-23-16(20)11-15(12-7-3-2-4-8-12)19-17(21)13-9-5-6-10-14(13)18(19)22/h2-10,15H,11H2,1H3

InChI Key

QLDFENBFMXEOAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-amino-3-phenylpropionic acid methyl ester hydrochloride (0.50 g, 2.3 mmol) and sodium carbonate (0.25 g, 2.3 mmol) in 10 mL of water was added N-carboethoxyphthalimide (0.51 g, 2.3 mmol) in 7 mL of acetonitrile. The reaction progress was monitored by TLC (ethyl acetate/hexane; 1:2) which showed that the reaction was complete in one hour. The reaction mixture was partially concentrated to remove the acetonitrile. The resulting slurry was filtered and the solid was washed with 20 mL of water. The solid was dried in vacuo (60° C., <1 mm) to afford 280 mg (39.4%) of methyl 3-phthalimido-3-phenylpropionate as a white powder: mp 75°-76° C.; 1H NMR (DMSO-d6, 250 MHz) δ 7.26-7.83 (m, 9H), 5.68-5.75 (m, 1H), 3.55 (S, 3H), 3.37-3.66 (m, 2H); 13C NMR (DMSO-d6) δ 170.7, 167.6, 138.6, 134.7, 131.0, 128.6, 127.8, 126.9, 123.3, 51.6, 49.9, 35.3. Anal. Calcd for C18H15NO4 : C, 69.89; H, 4.89; N, 4.53; Found: C, 69.69; H, 4.83; N, 4.49.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-amino-3-phenylpropionic acid methyl ester hydrochloride (0.50 g, 2.3 mmol) and sodium carbonate (0.25 g, 2.3 mmol) in 10 mL of water was added N-carboethoxyphthalimide (0.51 g, 2.3 mmol) in 7 mL of acetonitrile. The reaction progress was monitored by TLC (ethyl acetatethexane; 1:2) which showed that the reaction was complete in one hour. The reaction mixture was partially concentrated to remove the acetonitrile. The resulting slurry was filtered and the solid was washed with 20 mL of water. The solid was dried in vacuo (60° C., <1 mm) to afford 280 mg (39.4%) of methyl 3-phthalimido-3-phenylpropionate as a white powder: mp 75-76° C.; 1H NMR (DMSO-d6, 250 MHz) δ7.26-7.83 (m, 9H), 5.68-5.75 (m, 1H), 3.55 (S, 3H), 3.37-3.66 (m, 2H); 13C NMR (DMSO-d6) δ170.7, 167.6, 138.6, 134.7, 131.0, 128.6, 127.8, 126.9, 123.3, 51.6, 49.9, 35.3. Anal. Calcd for C18H15NO4: C, 69.89; H, 4.89; N, 4.53; Found: C, 69.69; H, 4.83; N, 4.49.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

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